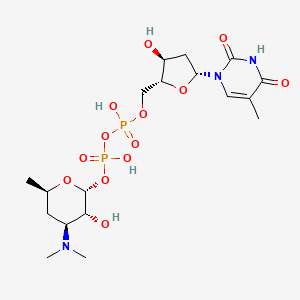
dTDP-alpha-D-desosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DTDP-alpha-D-desosamine is a dTDP-sugar having 3-dimethylamino-3,4,6-trideoxy-alpha-D-glucose (alpha-D-desosamine) as the sugar component. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
Biosynthesis of Antibiotics
The biosynthetic pathway of dTDP-alpha-D-desosamine involves several enzymatic steps that convert common sugars into this nucleotide sugar precursor. The pathway typically initiates with glucose-1-phosphate, which is converted to dTDP-D-glucose by the enzyme glucose-1-phosphate thymidylyltransferase (RmlA) and subsequently dehydrated by dTDP-D-glucose 4,6-dehydratase (RmlB) to form dTDP-4-keto-6-deoxy-D-glucose. This intermediate can then be further processed to yield this compound through a series of enzymatic reactions involving aminotransferases and acetyltransferases .
Enzymatic Characterization
Research has identified key enzymes involved in the conversion of dTDP-D-glucose to this compound. For instance, DesI is a PLP-dependent aminotransferase that catalyzes the amination step in the pathway. The structural studies of DesI reveal insights into its active site and substrate specificity, which are critical for understanding how modifications to this pathway can lead to new antibiotic compounds .
Novel Antibiotic Development
The increasing prevalence of antibiotic resistance has prompted research into modifying existing biosynthetic pathways to produce novel antibiotics. For example, manipulating the this compound pathway in Streptomyces species has shown promise in generating derivatives with enhanced antimicrobial activity against resistant bacterial strains. This approach leverages the natural biosynthetic machinery of these organisms while introducing genetic modifications to create new compounds .
Case Studies and Research Findings
Several studies have documented the successful application of this compound in antibiotic production:
- Streptomyces venezuelae : This organism utilizes this compound in the synthesis of erythromycin. Research has focused on elucidating the structure and function of enzymes such as DesI and DesIV, which are pivotal in this biosynthetic pathway .
- Micromonospora megalomicea : In vivo characterization of the dTDP-D-desosamine pathway has been conducted, demonstrating its role in producing megalomicin, an antibiotic effective against various pathogens. This study highlights the potential for exploiting microbial biosynthesis for drug development .
Implications for Pharmaceutical Industry
The applications of this compound extend beyond basic research; they hold significant implications for drug discovery and development:
- Antibiotic Resistance : As bacteria evolve resistance to existing antibiotics, compounds derived from modified this compound pathways could provide new therapeutic options.
- Biocatalysis : The enzymes involved in the synthesis of this compound can be harnessed for biocatalytic processes in pharmaceutical manufacturing, facilitating the production of complex molecules with high specificity .
Propriétés
Formule moléculaire |
C18H31N3O13P2 |
|---|---|
Poids moléculaire |
559.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C18H31N3O13P2/c1-9-7-21(18(25)19-16(9)24)14-6-12(22)13(32-14)8-30-35(26,27)34-36(28,29)33-17-15(23)11(20(3)4)5-10(2)31-17/h7,10-15,17,22-23H,5-6,8H2,1-4H3,(H,26,27)(H,28,29)(H,19,24,25)/t10-,11+,12+,13-,14-,15-,17-/m1/s1 |
Clé InChI |
FFPCARSBUVGIOB-BKRCCOPCSA-N |
SMILES |
CC1CC(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N(C)C |
SMILES isomérique |
C[C@@H]1C[C@@H]([C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)N(C)C |
SMILES canonique |
CC1CC(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)N(C)C |
Synonymes |
TDP-D-desosamine thymidine diphosphate-D-desosamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















